molecular formula C21H19ClN4O2S B2382919 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 377057-25-5

7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2382919
CAS No.: 377057-25-5
M. Wt: 426.92
InChI Key: RCYXLCOTQGNMGQ-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 2-chlorobenzyl group at position 7, a methyl group at position 3, and a 4-methylbenzylthio substituent at position 8. Its molecular formula is C₁₆H₁₅ClN₄O₃S (molecular weight: 330.82 g/mol) . Its structural uniqueness lies in the combination of halogenated aromatic and thioether moieties, which are known to influence both physicochemical properties and biological interactions .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)12-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)11-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXLCOTQGNMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 4-methylbenzenethiol.

    Formation of Intermediates: The initial step involves the formation of intermediates through nucleophilic substitution reactions. For example, 2-chlorobenzyl chloride reacts with a nucleophile to form an intermediate.

    Cyclization: The intermediates undergo cyclization reactions to form the purine ring system.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and binding sites.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Purine-2,6-dione derivatives are structurally diverse, with variations predominantly at positions 7 and 8. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Purine-2,6-dione Derivatives

Compound Name Substituents (Position 7) Substituents (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
7-(2-Chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6-dione 2-Chlorobenzyl 4-Methylbenzylthio C₁₆H₁₅ClN₄O₃S 330.82 Not reported in evidence
7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-1H-purine-2,6-dione 4-Chlorobenzyl Ethylthio C₁₅H₁₅ClN₄O₂S 326.79 Structural analog; no bioactivity data
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6-dione (3-29A) Methyl 3,3,3-Trifluoropropyl C₁₁H₁₃F₃N₄O₂ 296.24 White solid (m.p. 140°C); CNS activity modulation
8-(4-Methylbenzyl)-1,3,7-trimethyl-1H-purine-2,6-dione (73f) Methyl 4-Methylbenzyl C₁₈H₂₀N₄O₂ 331.38 m.p. 195–197°C; potential HSP90 inhibition
8-(Methylsulfonyl)-1,3,7-trimethyl-1H-purine-2,6-dione (20) Methyl Methylsulfonyl C₉H₁₂N₄O₄S 272.28 Necroptosis inhibition (IC₅₀ < 1 μM)
7-(2-Fluorobenzyl)-8-thioxo-3,7-dihydro-1H-purine-2,6-dione (AH-216) 2-Fluorobenzyl Thioxo C₁₂H₉FN₄O₂S 292.29 Antitumor candidate; synthesized via ethylbromoacetate coupling

Position 7 Substitutions

  • Halogenated Benzyl Groups: The target compound’s 2-chlorobenzyl group (compared to 4-chlorobenzyl in and 2-fluorobenzyl in ) introduces steric and electronic effects.
  • Non-Halogenated Groups: Derivatives with methyl (e.g., 73f ) or trifluoropropyl (3-29A ) groups at position 7 show reduced steric bulk, which may correlate with enhanced solubility or receptor binding.

Position 8 Modifications

  • Thioether vs. Sulfonyl/Sulfinyl : The 4-methylbenzylthio group in the target compound contrasts with sulfonyl (e.g., compound 20 ) or sulfinyl groups. Sulfonyl derivatives exhibit higher oxidation states, which can enhance hydrogen-bonding interactions and stability .
  • Amino vs.

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound has attracted attention in various fields of research due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure includes a purine core with specific substituents that influence its biological activity. The incorporation of a chlorobenzyl group and a methylthio group enhances its reactivity and binding affinity to biological targets.

Property Details
IUPAC Name 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
Molecular Formula C17H18ClN5O2S
Molecular Weight 375.87 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic reactions that are crucial for various cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity, leading to altered signaling pathways in target cells.

Anticancer Activity

Research indicates that derivatives of purine compounds often exhibit anticancer properties. The specific compound has shown potential in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)
    • TK-10 (kidney cancer)

Case Study Findings:
In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents.

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory properties. It has been suggested that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Research Findings

Several studies have explored the biological activities of related purine derivatives. Below is a summary of key findings:

Study Findings
Exhibited significant cytotoxicity against MCF-7 cells with an IC50 < 10 µM.
Inhibited TNF-alpha production in macrophages, indicating anti-inflammatory potential.
Showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

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